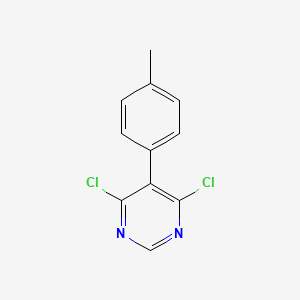

4,6-Dichloro-5-(p-tolyl)pyrimidine

CAS No.: 146533-43-9

Cat. No.: VC13493547

Molecular Formula: C11H8Cl2N2

Molecular Weight: 239.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146533-43-9 |

|---|---|

| Molecular Formula | C11H8Cl2N2 |

| Molecular Weight | 239.10 g/mol |

| IUPAC Name | 4,6-dichloro-5-(4-methylphenyl)pyrimidine |

| Standard InChI | InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)9-10(12)14-6-15-11(9)13/h2-6H,1H3 |

| Standard InChI Key | XCIYCYPBRIGCOY-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The pyrimidine ring in 4,6-dichloro-5-(p-tolyl)pyrimidine serves as the foundational scaffold, with chlorine atoms at positions 4 and 6 enhancing electrophilicity and the p-tolyl group at position 5 contributing steric bulk and aromaticity. The molecular formula is C₁₁H₈Cl₂N₂, yielding a molecular weight of 239.10 g/mol. Key structural features include:

-

Aromatic Pyrimidine Core: Enables participation in π-π stacking and hydrogen bonding.

-

Chlorine Substituents: Increase reactivity toward nucleophilic substitution, particularly in cross-coupling reactions .

-

p-Tolyl Group: Introduces hydrophobicity and modulates electronic effects via the methyl group’s electron-donating nature.

Physicochemical Characteristics

While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:

The compound’s low water solubility aligns with its hydrophobic p-tolyl group, making it suitable for organic-phase reactions .

Synthesis and Manufacturing

Precursor Pathways

The synthesis of 4,6-dichloro-5-(p-tolyl)pyrimidine likely involves a multi-step process, building on methodologies for analogous compounds:

-

Formation of Pyrimidine Core:

-

Introduction of p-Tolyl Group:

-

A palladium-catalyzed Suzuki-Miyaura coupling between 4,6-dichloropyrimidine and p-tolylboronic acid could install the p-tolyl moiety at position 5.

-

Alternative routes may involve Ullmann coupling or nucleophilic aromatic substitution under basic conditions.

-

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at the 5-position requires careful control of reaction conditions, such as temperature and catalyst loading.

-

Purification: Fractional crystallization or column chromatography is necessary to isolate the product from positional isomers .

Applications and Industrial Relevance

Agrochemical Intermediates

4,6-Dichloro-5-(p-tolyl)pyrimidine may serve as a precursor to strobilurin fungicides, analogous to azoxystrobin, which targets mitochondrial respiration in fungi . The p-tolyl group could enhance lipid membrane penetration, improving fungicidal activity.

Pharmaceutical Development

In drug discovery, this compound’s structure is conducive to kinase inhibition. For example:

-

JAK/STAT Pathway Inhibitors: Chlorine atoms and aromatic systems are common in kinase-binding motifs.

-

Anticancer Agents: Pyrimidine derivatives frequently exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition.

Material Science

The compound’s planar structure and halogen content make it a candidate for:

-

Liquid Crystals: Aromatic cores with halogen substituents stabilize mesophases.

-

Organic Semiconductors: Chlorine atoms enhance electron mobility in π-conjugated systems.

Future Research Directions

Synthetic Methodology

-

Flow Chemistry: Continuous-flow systems could improve yield and reduce hazardous waste in chlorination steps .

-

Biocatalysis: Enzymatic coupling reactions might offer greener alternatives to traditional cross-coupling.

Application Expansion

-

Antiviral Agents: Pyrimidine analogs are being explored for RNA virus inhibition (e.g., SARS-CoV-2).

-

Photodynamic Therapy: Chlorinated aromatics could act as photosensitizers in cancer treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume